3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution on the Benzamide Core: The benzamide core is prepared by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiadiazole derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced to form a thiol or amine derivative.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be done using ammonia or primary amines.
Major Products Formed
Oxidation: Formation of 3,4,5-triformyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.
Reduction: Formation of 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzylamine.
Substitution: Formation of 3,4,5-trihalo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.
Scientific Research Applications
3,4,5-Triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways such as the STAT3 pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
5-Phenyl-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring but with different substituents.
Uniqueness
3,4,5-Triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds .
Biological Activity
3,4,5-Triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound with potential applications in medicinal chemistry due to its unique chemical structure and biological properties. The compound features a benzamide core substituted with triethoxy groups and a thiadiazole moiety, contributing to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N3O4S, with a molecular weight of approximately 351.43 g/mol. The compound exhibits several notable chemical properties:
Property | Value |
---|---|
Molecular Weight | 351.43 g/mol |
LogP (Partition Coefficient) | 2.687 |
Water Solubility (LogSw) | -3.03 |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 9 |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is hypothesized that it may act as an enzyme inhibitor, modulating key signaling pathways such as the STAT3 pathway involved in cell proliferation and survival. This modulation can lead to significant biological effects, including anti-inflammatory and anticancer activities.
Biological Activity and Research Findings
Research has indicated several potential biological activities associated with this compound:
1. Anticancer Activity:
Studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines through apoptosis induction.
2. Anti-inflammatory Properties:
The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
3. Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression and inflammation.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Cancer Cell Lines: A study evaluated the effects of varying concentrations of this compound on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM.
- Inflammation Model: In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and levels of TNF-alpha and IL-6 compared to controls.
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Benzamide with methoxy groups | Moderate anticancer activity |
5-Phenyl-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Strong enzyme inhibition |
Properties
IUPAC Name |
3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-5-21-12-8-11(9-13(22-6-2)14(12)23-7-3)15(20)17-16-19-18-10(4)24-16/h8-9H,5-7H2,1-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYVXKSOAQHVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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